molecular formula C13H16N4O3S B7037064 N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide

Cat. No.: B7037064
M. Wt: 308.36 g/mol
InChI Key: ZCNHIGIAXIQYJG-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide: is a complex organic compound that features a pyrimidine ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
  • N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide
  • Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate

Uniqueness

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide stands out due to its unique combination of a pyrimidine and thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds.

Properties

IUPAC Name

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-7(2)11-14-5-9(21-11)10(18)15-8-6-16(3)13(20)17(4)12(8)19/h5-7H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNHIGIAXIQYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)C(=O)NC2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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